PI3Kalpha-IN-9
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Overview
Description
PI3Kalpha-IN-9 is a selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, which is a critical lipid kinase involved in various cellular processes such as growth, proliferation, and survival. The phosphatidylinositol-3-kinase pathway is frequently activated in human cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kalpha-IN-9 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
PI3Kalpha-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
PI3Kalpha-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphatidylinositol-3-kinase pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of phosphatidylinositol-3-kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit dysregulated phosphatidylinositol-3-kinase signaling.
Mechanism of Action
PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, approved for the treatment of breast cancer.
Uniqueness
PI3Kalpha-IN-9 is unique in its high selectivity for the phosphatidylinositol-3-kinase alpha isoform, which minimizes off-target effects and reduces toxicity. This selectivity makes it a valuable tool for studying the specific role of phosphatidylinositol-3-kinase alpha in various biological processes and for developing targeted cancer therapies .
Properties
Molecular Formula |
C18H21N7O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20) |
InChI Key |
LOQNSAZUXOBMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5 |
Origin of Product |
United States |
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